molecular formula C23H39N5O2 B2828526 1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione CAS No. 867041-05-2

1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2828526
CAS RN: 867041-05-2
M. Wt: 417.598
InChI Key: LPDGREILBAHSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H39N5O2 and its molecular weight is 417.598. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

Research indicates that derivatives of 1,3-dimethyl-purine-2,6-dione have been evaluated for their potential psychotropic activity, particularly focusing on their affinity and selectivity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These compounds have been identified as potential ligands for these receptors, displaying anxiolytic and antidepressant properties through in vivo models such as the forced swim test and the four-plate test (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have shown significant analgesic and anti-inflammatory effects. These effects were observed in vivo models, including the writhing syndrome and formalin tests, suggesting that these compounds could serve as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antioxidant Activity and DNA Cleavage

Coumarin-purine hybrids have been synthesized and evaluated for their in vitro antioxidant activity and DNA cleavage capability. Specifically, derivatives have shown significant DPPH scavenging activity, suggesting potential antioxidant applications. Moreover, the structure of these compounds has been elucidated using X-ray diffraction, DFT studies, and Hirshfeld surface analysis, indicating a reliable correlation between experimental and theoretical data (Mangasuli et al., 2019).

Interaction with Metal Ions

Studies on purine derivatives, such as 1,3-dimethyl-8-azaxanthine, have explored their interactions with divalent metal cations, revealing the formation of complexes that may have implications for understanding the behavior of these compounds in biological systems and their potential pharmaceutical applications (Maldonado et al., 2009).

properties

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-nonylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N5O2/c1-5-6-7-8-9-10-12-16-28-19(17-27-15-13-11-14-18(27)2)24-21-20(28)22(29)26(4)23(30)25(21)3/h18H,5-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDGREILBAHSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione

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